molecular formula C8H4ClF3OS B13421436 O-[4-(trifluoromethyl)phenyl] chloromethanethioate

O-[4-(trifluoromethyl)phenyl] chloromethanethioate

Cat. No.: B13421436
M. Wt: 240.63 g/mol
InChI Key: OEIPZBWLOIUORC-UHFFFAOYSA-N
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Description

O-(4-(Trifluoromethyl)phenyl) carbonochloridothioate: is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbonochloridothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-(Trifluoromethyl)phenyl) carbonochloridothioate typically involves the reaction of 4-(trifluoromethyl)phenol with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-(Trifluoromethyl)phenol} + \text{Thiophosgene} \rightarrow \text{O-(4-(Trifluoromethyl)phenyl) carbonochloridothioate} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: O-(4-(Trifluoromethyl)phenyl) carbonochloridothioate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Scientific Research Applications

Chemistry: In chemistry, O-(4-(Trifluoromethyl)phenyl) carbonochloridothioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has potential applications in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds, making it a useful moiety in drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which O-(4-(Trifluoromethyl)phenyl) carbonochloridothioate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. The carbonochloridothioate group can undergo chemical transformations, leading to the formation of active intermediates that interact with biological or chemical targets.

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: A precursor in the synthesis of O-(4-(Trifluoromethyl)phenyl) carbonochloridothioate.

    4-(Trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group attached to a phenyl ring, used in different applications.

    Phenyl chlorothionocarbonate: A related compound with similar functional groups but different reactivity and applications.

Uniqueness: O-(4-(Trifluoromethyl)phenyl) carbonochloridothioate is unique due to the presence of both trifluoromethyl and carbonochloridothioate groups. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H4ClF3OS

Molecular Weight

240.63 g/mol

IUPAC Name

O-[4-(trifluoromethyl)phenyl] chloromethanethioate

InChI

InChI=1S/C8H4ClF3OS/c9-7(14)13-6-3-1-5(2-4-6)8(10,11)12/h1-4H

InChI Key

OEIPZBWLOIUORC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC(=S)Cl

Origin of Product

United States

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